molecular formula C8H9N3O3 B13094556 2-Acetamido-4-methylpyrimidine-5-carboxylic acid CAS No. 23092-47-9

2-Acetamido-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13094556
CAS No.: 23092-47-9
M. Wt: 195.18 g/mol
InChI Key: YJGWSDYXXKRCJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-methylpyrimidine-5-carboxylic acid typically involves the acylation of 4-methylpyrimidine-5-carboxylic acid with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

2-Acetamido-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of nucleic acid synthesis and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-4-methylpyrimidine-5-carboxylic acid is unique due to its acetamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and can be modified to create derivatives with enhanced activity or selectivity .

Biological Activity

2-Acetamido-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound with notable biological activity. Its structure features an acetamido group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring, which contributes to its reactivity and potential therapeutic effects. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in cancer treatment and enzyme inhibition.

  • Molecular Formula: C7_7H8_8N2_2O3_3
  • Molecular Weight: Approximately 168.15 g/mol
  • CAS Number: 23092-47-9

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which can inhibit enzyme activity and disrupt metabolic pathways. This mechanism is particularly relevant in therapeutic contexts, such as targeting cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties: Studies suggest that derivatives of pyrimidine compounds exhibit antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation .
  • Enzyme Inhibition: The compound's structure allows it to act as an inhibitor for certain enzymes, potentially affecting metabolic processes related to disease states .

Antitumor Activity

A study highlighted the effectiveness of pyrimidine derivatives, including this compound, in inhibiting tumor growth in xenograft models. The compound showed significant activity against specific cancer cell lines by disrupting the PI3K/Akt signaling pathway .

Enzyme Interaction Studies

In vitro assays demonstrated that this compound could effectively inhibit enzymes critical for cancer metabolism. For instance, it was shown to interfere with the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism . The inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents by increasing their bioavailability.

Data Table: Biological Activities

Activity Mechanism Reference
AnticancerInhibition of PI3K/Akt signaling
Enzyme inhibitionDihydropyrimidine dehydrogenase inhibition
Cytotoxicity in cancer cellsInduction of apoptosis in specific cell lines

Properties

CAS No.

23092-47-9

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-acetamido-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H9N3O3/c1-4-6(7(13)14)3-9-8(10-4)11-5(2)12/h3H,1-2H3,(H,13,14)(H,9,10,11,12)

InChI Key

YJGWSDYXXKRCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC(=O)C

Origin of Product

United States

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